4-Hydroxy nebivolol hydrochloride

Vue d'ensemble

Description

Le 4-hydroxy Nebivolol (chlorhydrate) est un métabolite principal du Nebivolol, un antagoniste des récepteurs bêta-adrénergiques utilisé principalement pour le traitement de l'hypertension artérielle et de l'insuffisance cardiaque . Ce composé est formé par l'hydroxylation enzymatique du Nebivolol par l'isoforme CYP2D6 du cytochrome P450 .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse du 4-hydroxy Nebivolol (chlorhydrate) implique l'hydroxylation du Nebivolol. Ce processus est généralement catalysé par le système enzymatique du cytochrome P450, en particulier l'isoforme CYP2D6 . Les conditions de réaction comprennent souvent la présence d'oxygène et de NADPH comme cofacteur.

Méthodes de Production Industrielle

La production industrielle du chlorhydrate de Nebivolol implique une synthèse en un seul pot à partir d'un monomère époxy, qui se déroule stéréospécifiquement avec un rendement élevé . Cette méthode ne nécessite pas l'isolement ou la purification de composés intermédiaires, ce qui la rend efficace pour la production à grande échelle.

Analyse Des Réactions Chimiques

Types de Réactions

Le 4-hydroxy Nebivolol (chlorhydrate) subit plusieurs types de réactions chimiques, notamment :

Oxydation : Une oxydation supplémentaire peut conduire à la formation de produits dihydroxylés.

Réduction : Les réactions de réduction sont moins fréquentes, mais peuvent se produire dans des conditions spécifiques.

Substitution : Des réactions de substitution peuvent se produire, en particulier en présence de nucléophiles forts.

Réactifs et Conditions Courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des nucléophiles forts comme le méthylate de sodium sont souvent utilisés.

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et substitués du 4-hydroxy Nebivolol (chlorhydrate).

4. Applications de la Recherche Scientifique

Le 4-hydroxy Nebivolol (chlorhydrate) a plusieurs applications de recherche scientifique :

5. Mécanisme d'Action

Le 4-hydroxy Nebivolol (chlorhydrate) exerce ses effets en bloquant sélectivement les récepteurs bêta-1 adrénergiques, ce qui entraîne une diminution de la fréquence cardiaque et de la pression artérielle . Ce composé favorise également la libération d'oxyde nitrique, ce qui entraîne une vasodilatation et une diminution de la résistance vasculaire . Les cibles moléculaires comprennent les récepteurs bêta-1 adrénergiques et les voies de la synthase d'oxyde nitrique endothéliale .

Applications De Recherche Scientifique

Analytical Chemistry

4-Hydroxy nebivolol hydrochloride serves as a reference standard in analytical chemistry. It is crucial for:

- Studying Beta-Blockers : It aids in the analysis of nebivolol and its metabolites, allowing researchers to understand the pharmacological profiles of beta-blockers better.

- Spectrophotometric Methods : Various spectrophotometric techniques have been developed for the simultaneous determination of nebivolol and other compounds, enhancing the accuracy of drug formulations .

Biological Studies

The compound is extensively studied for its biological activities:

- Metabolic Pathways : Research indicates that 4-hydroxy nebivolol is primarily formed through CYP2D6-mediated hydroxylation of nebivolol. Understanding these pathways is vital for assessing the compound's efficacy and safety profile .

- Pharmacodynamics : It exhibits selective beta-1 adrenergic receptor antagonism, leading to decreased heart rate and blood pressure. Additionally, it enhances nitric oxide production through beta-3 receptor stimulation, contributing to its vasodilatory effects.

Pharmacokinetics

The pharmacokinetic profile of 4-hydroxy nebivolol highlights its variability based on genetic factors:

| Parameter | Value (20 mg Dose) |

|---|---|

| C_max (ng/mL) | 8.02 ± 3.47 (total enantiomers) |

| AUC (ng*h/mL) | 41.50 ± 29.76 (total enantiomers) |

| Volume of Distribution (L) | 10,423.42 ± 6,796.50 |

| Protein Binding | ~98% (primarily to serum albumin) |

The bioavailability of nebivolol can vary significantly among individuals, ranging from 12% to 96%, influenced by their metabolic capacity .

Clinical Applications

This compound is primarily investigated for its therapeutic applications in treating hypertension and heart failure:

- Efficacy in Clinical Trials : Clinical studies have demonstrated that nebivolol effectively lowers blood pressure and improves heart function. For instance, a pivotal study indicated that combining nebivolol with hydrochlorothiazide resulted in enhanced antihypertensive effects compared to monotherapy .

Case Study: Combination Therapy

A randomized controlled trial evaluated the pharmacokinetics and pharmacodynamics of a fixed-dose combination of nebivolol and hydrochlorothiazide among healthy volunteers:

- The C_max of nebivolol decreased by approximately 20% when co-administered with hydrochlorothiazide.

- The combination therapy exhibited significantly greater antihypertensive effects compared to either drug alone, underscoring the importance of understanding drug interactions for optimal therapeutic outcomes .

Mécanisme D'action

4-hydroxy Nebivolol (hydrochloride) exerts its effects by selectively blocking beta-1 adrenergic receptors, leading to decreased heart rate and blood pressure . This compound also promotes the release of nitric oxide, resulting in vasodilation and reduced vascular resistance . The molecular targets include beta-1 adrenergic receptors and endothelial nitric oxide synthase pathways .

Comparaison Avec Des Composés Similaires

Composés Similaires

Atenolol : Un autre antagoniste des récepteurs bêta-1 adrénergiques utilisé pour l'hypertension.

Propranolol : Un bêta-bloqueur non sélectif utilisé pour diverses affections cardiovasculaires.

Métoprolol : Un bêta-bloqueur sélectif de type bêta-1 similaire au Nebivolol, mais avec des propriétés pharmacocinétiques différentes.

Unicité

Le 4-hydroxy Nebivolol (chlorhydrate) est unique en raison de sa forte sélectivité pour les récepteurs bêta-1 adrénergiques et de sa capacité à libérer de l'oxyde nitrique, ce qui procure des effets vasodilatateurs supplémentaires . Ce double mécanisme d'action le distingue des autres bêta-bloquants, le rendant particulièrement efficace dans le traitement de l'hypertension artérielle et de l'insuffisance cardiaque .

Activité Biologique

4-Hydroxy nebivolol hydrochloride is a significant metabolite of nebivolol, a selective beta-adrenergic antagonist primarily used in treating hypertension and heart failure. This article explores the biological activity of 4-hydroxy nebivolol, focusing on its pharmacological effects, metabolic pathways, and clinical implications.

Overview of Nebivolol and Its Metabolite

Nebivolol is distinguished by its unique pharmacological profile, which includes both beta-1 adrenergic receptor antagonism and beta-3 adrenergic receptor agonism, leading to vasodilation through increased nitric oxide production. The compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP2D6, resulting in several metabolites, including 4-hydroxy nebivolol .

4-Hydroxy nebivolol exerts its biological effects primarily through:

- Selective Beta-1 Receptor Antagonism : This leads to a decrease in heart rate and myocardial contractility, contributing to reduced blood pressure.

- Vasodilatory Effects : The compound enhances endothelial nitric oxide synthase activity via beta-3 receptor stimulation, promoting vasodilation and improving cardiac output .

Pharmacokinetics

The pharmacokinetic profile of 4-hydroxy nebivolol indicates significant variability based on genetic factors affecting CYP2D6 activity. Key parameters include:

| Parameter | Value (20 mg Dose) |

|---|---|

| C_max (ng/mL) | 8.02 ± 3.47 (total enantiomers) |

| AUC (ng*h/mL) | 41.50 ± 29.76 (total enantiomers) |

| Volume of Distribution (L) | 10,423.42 ± 6,796.50 |

| Protein Binding | ~98% (primarily to serum albumin) |

The bioavailability of nebivolol can range from 12% to 96%, depending on the individual's metabolic capacity .

Clinical Studies and Efficacy

Clinical studies have demonstrated the efficacy of nebivolol in lowering blood pressure and improving heart function. A pivotal study involving the combination of nebivolol with hydrochlorothiazide showed enhanced antihypertensive effects compared to monotherapy .

Case Study: Combination Therapy

A randomized controlled trial assessed the pharmacokinetics and pharmacodynamics of a fixed-dose combination of nebivolol and hydrochlorothiazide among healthy volunteers. Results indicated that:

- C_max of Nebivolol decreased by approximately 20% when co-administered with hydrochlorothiazide.

- The antihypertensive effect was significantly greater with the combination therapy compared to either drug alone .

Metabolic Pathways

Research indicates that 4-hydroxy nebivolol is formed through hydroxylation processes mediated by CYP2D6. This metabolic pathway is crucial for understanding the drug's efficacy and safety profile:

- Phase I Metabolism : Involves hydroxylation at specific positions on the nebivolol molecule, leading to various metabolites including 4-hydroxy nebivolol.

- Further Biotransformation : Some metabolites undergo additional hydroxylation or conjugation reactions, affecting their biological activity .

Safety Profile

Nebivolol's safety profile has been well-documented in clinical trials. Common adverse effects include fatigue, dizziness, and headache; however, serious adverse events are rare. The combination with hydrochlorothiazide has not shown significant interactions that would compromise safety .

Propriétés

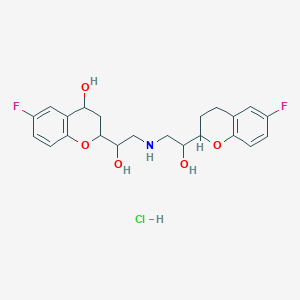

Formule moléculaire |

C22H26ClF2NO5 |

|---|---|

Poids moléculaire |

457.9 g/mol |

Nom IUPAC |

6-fluoro-2-[2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-hydroxyethyl]-3,4-dihydro-2H-chromen-4-ol;hydrochloride |

InChI |

InChI=1S/C22H25F2NO5.ClH/c23-13-2-5-19-12(7-13)1-4-21(29-19)17(27)10-25-11-18(28)22-9-16(26)15-8-14(24)3-6-20(15)30-22;/h2-3,5-8,16-18,21-22,25-28H,1,4,9-11H2;1H |

Clé InChI |

ZZKGIERYWWBAGK-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CC(C4=C(O3)C=CC(=C4)F)O)O)O.Cl |

SMILES canonique |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CC(C4=C(O3)C=CC(=C4)F)O)O)O.Cl |

Apparence |

Solid powder |

Pureté |

>98% (mixture of diastereomers) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4-hydroxy Nebivolol HCl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.